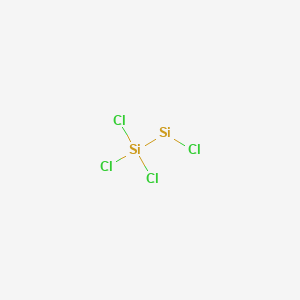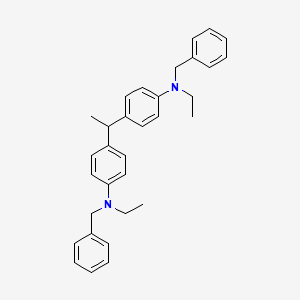
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine is a complex organic compound that features a pyridine ring, a phenyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine typically involves the reaction of 3-phenyl-3-pyridin-2-ylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds.
Applications De Recherche Scientifique
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amine group but differ in the substituents attached to the nitrogen atom.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different functional groups and structural features.
Uniqueness
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine is unique due to its specific combination of ethoxy, ethyl, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H24N2O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-ethoxy-N-ethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H24N2O/c1-3-20(21-4-2)15-13-17(16-10-6-5-7-11-16)18-12-8-9-14-19-18/h5-12,14,17H,3-4,13,15H2,1-2H3 |
Clé InChI |
IVVYXBXQAXFSJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(C1=CC=CC=C1)C2=CC=CC=N2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


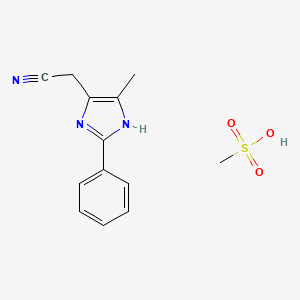




![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
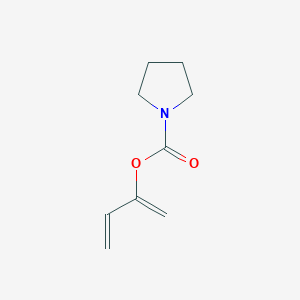
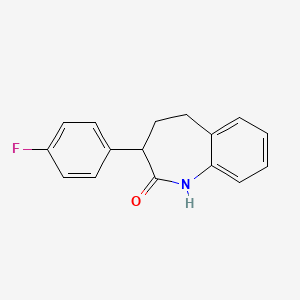
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)

